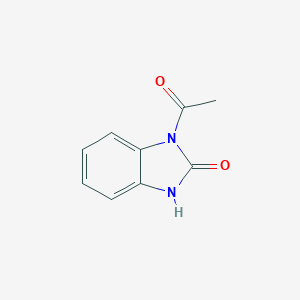
1-acetil-1H-bencimidazol-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-1H-benzimidazol-2-ol is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are bicyclic structures where a benzene ring is fused to an imidazole ring. This compound is characterized by the presence of an acetyl group at the first position and a hydroxyl group at the second position of the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Aplicaciones Científicas De Investigación
1-Acetyl-1H-benzimidazol-2-ol has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including antimicrobial and anticancer treatments.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mecanismo De Acción
Target of Action
Benzimidazole derivatives, which include 1-acetyl-1h-benzimidazol-2-ol, have been found to possess broad-spectrum pharmacological properties . They have been reported to exert excellent bioactivity against many ailments . For instance, some benzimidazole derivatives have shown antagonistic properties against MCH-R1 .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in biological function . For example, some benzimidazole derivatives have been found to exhibit antagonistic properties, suggesting they may bind to receptors and inhibit their function .
Biochemical Pathways
Benzimidazole derivatives are known to influence a wide range of biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
Benzimidazole derivatives have been reported to have outstanding bioavailability, safety, and stability profiles , suggesting that they are well-absorbed, distributed throughout the body, metabolized, and excreted.
Result of Action
Benzimidazole derivatives have been reported to exert excellent bioactivity against many ailments , suggesting they may have a variety of molecular and cellular effects.
Action Environment
Benzimidazole derivatives have been reported to have outstanding bioavailability, safety, and stability profiles , suggesting they may be stable and effective in a variety of environmental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Acetyl-1H-benzimidazol-2-ol can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with acetic anhydride under acidic conditions. The reaction typically proceeds as follows:
Step 1: o-Phenylenediamine reacts with acetic anhydride to form an intermediate.
Step 2: The intermediate undergoes cyclization to form 1-acetyl-1H-benzimidazol-2-ol.
Industrial Production Methods: Industrial production of 1-acetyl-1H-benzimidazol-2-ol often employs similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. For instance, the use of Amberlite IR-120 as a catalyst has been reported to improve the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-Acetyl-1H-benzimidazol-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the acetyl group to other functional groups.
Substitution: The hydroxyl group at the second position can be substituted with other groups, leading to diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Comparación Con Compuestos Similares
1-Acetyl-1H-benzimidazol-2-ol can be compared with other benzimidazole derivatives, such as:
1H-benzimidazole: The parent compound without any substituents.
2-aminobenzimidazole: Contains an amino group at the second position.
2-mercaptobenzimidazole: Contains a thiol group at the second position.
Uniqueness: 1-Acetyl-1H-benzimidazol-2-ol is unique due to the presence of both an acetyl and a hydroxyl group, which confer distinct chemical properties and biological activities. This combination of functional groups allows for versatile chemical modifications and potential therapeutic applications .
Propiedades
IUPAC Name |
3-acetyl-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6(12)11-8-5-3-2-4-7(8)10-9(11)13/h2-5H,1H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEZCOSIWFZPEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
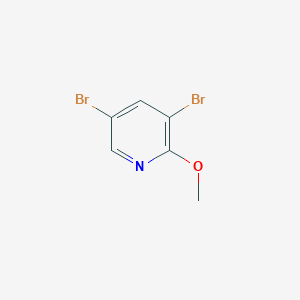

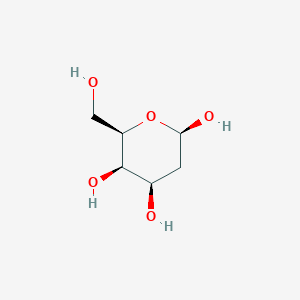
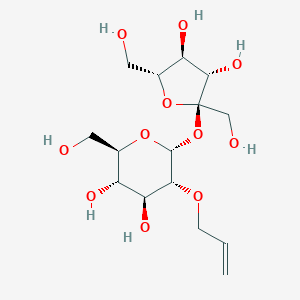


![2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B79375.png)
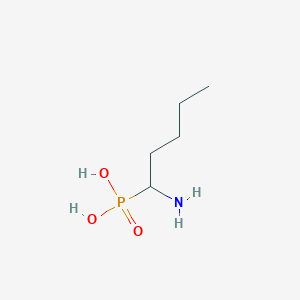


![(13S-cis)-13-ethyl-7,11,12,13,16,17-hexahydro-3-methoxy-6H-cyclopenta[a]phenantren-17-ol](/img/structure/B79381.png)



